ethyl (2Z)-(6',7'-dimethoxy-4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-yl)(hydroxyimino)ethanoate
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Overview
Description
ETHYL (2Z)-2-{6’,7’-DIMETHOXY-4’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-YL}-2-(N-HYDROXYIMINO)ACETATE is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a spirocyclic isoquinoline moiety, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-2-{6’,7’-DIMETHOXY-4’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-YL}-2-(N-HYDROXYIMINO)ACETATE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic isoquinoline core, followed by the introduction of the ethyl ester and N-hydroxyimino functionalities. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2Z)-2-{6’,7’-DIMETHOXY-4’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-YL}-2-(N-HYDROXYIMINO)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the N-hydroxyimino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and isoquinoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
ETHYL (2Z)-2-{6’,7’-DIMETHOXY-4’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-YL}-2-(N-HYDROXYIMINO)ACETATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-2-{6’,7’-DIMETHOXY-4’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-YL}-2-(N-HYDROXYIMINO)ACETATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- ETHYL (2Z)-2-CYANO-2-(HYDROXYIMINO)ACETATE
- ETHYL (2Z)-2-AMINO-1,3-THIAZOL-4-YL-(HYDROXYIMINO)ACETATE
Uniqueness
ETHYL (2Z)-2-{6’,7’-DIMETHOXY-4’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-YL}-2-(N-HYDROXYIMINO)ACETATE is unique due to its spirocyclic isoquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H24N2O5 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
ethyl (2Z)-2-(6,7-dimethoxyspiro[4H-isoquinoline-3,1'-cyclopentane]-1-yl)-2-hydroxyiminoacetate |
InChI |
InChI=1S/C19H24N2O5/c1-4-26-18(22)17(21-23)16-13-10-15(25-3)14(24-2)9-12(13)11-19(20-16)7-5-6-8-19/h9-10,23H,4-8,11H2,1-3H3/b21-17- |
InChI Key |
MHODLHYYIKJSIX-FXBPSFAMSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\O)/C1=NC2(CCCC2)CC3=CC(=C(C=C31)OC)OC |
Canonical SMILES |
CCOC(=O)C(=NO)C1=NC2(CCCC2)CC3=CC(=C(C=C31)OC)OC |
Origin of Product |
United States |
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